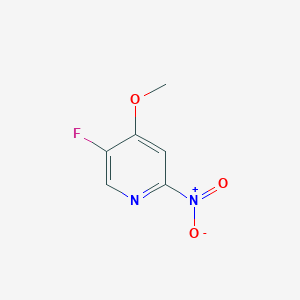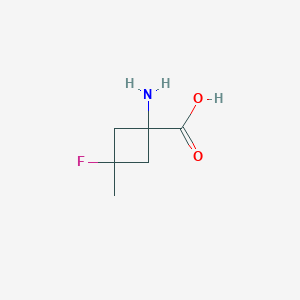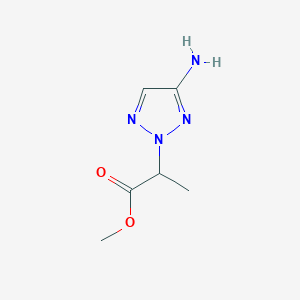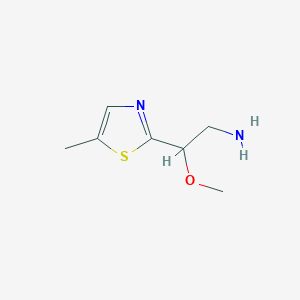![molecular formula C14H18N2O2 B13327055 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid](/img/structure/B13327055.png)
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a benzoic acid moiety in its structure makes it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is formed by reacting a suitable diamine with a ketone under acidic conditions to yield the spirocyclic amine.
Alkylation: The spirocyclic amine is then alkylated using a benzyl halide to introduce the benzoic acid moiety.
Oxidation: The final step involves the oxidation of the benzyl group to form the benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to form derivatives such as benzoyl chloride.
Reduction: The spirocyclic amine can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoyl chloride and other carboxylic acid derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, etc.
Scientific Research Applications
4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The spirocyclic amine can interact with biological receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)-3-(trifluoromethyl)benzoic acid
- 2-((tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
Uniqueness
4-((6-Methyl-2,6-diazaspiro[33]heptan-2-yl)methyl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-[(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-15-7-14(8-15)9-16(10-14)6-11-2-4-12(5-3-11)13(17)18/h2-5H,6-10H2,1H3,(H,17,18) |
InChI Key |
UXQFLKGRYSZDAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CN(C2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
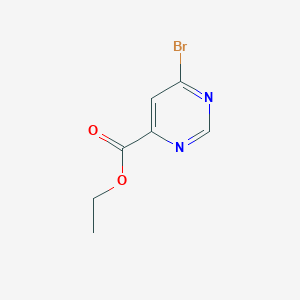
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B13326978.png)

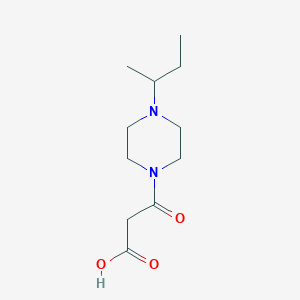

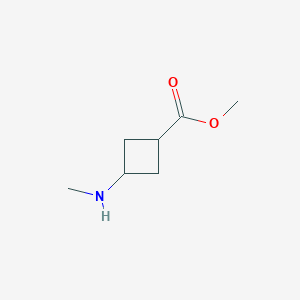
![(7-Chloro-3h-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13327002.png)

